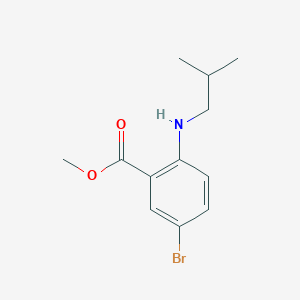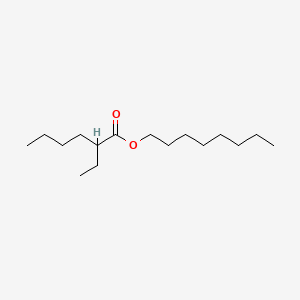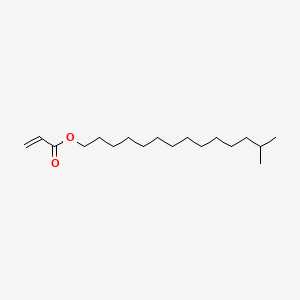
1-Octanol, 2-pentyl-
概要
説明
1-Octanol, 2-pentyl- is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is also known as 2-pentyl-1-octanol and has the molecular formula C13H28O. It is a colorless liquid with a faint, pleasant odor and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Octanol, 2-pentyl- can be synthesized through several methods, including:
Hydroformylation: This process involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex. The resulting aldehyde is then hydrogenated to form the alcohol.
Alcohol Condensation: This method involves the condensation of smaller alcohols to form larger alcohols. For example, the condensation of 1-pentanol with 1-octanol can produce 2-pentyl-1-octanol.
Oxidation of Alkenes: Alkenes can be oxidized to form alcohols. For instance, the oxidation of 2-pentyl-1-octene can yield 2-pentyl-1-octanol.
Industrial Production Methods: Industrial production of 1-Octanol, 2-pentyl- typically involves large-scale hydroformylation and subsequent hydrogenation processes. These methods are preferred due to their efficiency and scalability.
化学反応の分析
1-Octanol, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of 1-Octanol, 2-pentyl- can yield alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group in 1-Octanol, 2-pentyl- can be substituted with other functional groups. For example, reaction with hydrogen halides (HX) can produce alkyl halides.
Esterification: This compound can react with carboxylic acids to form esters. This reaction typically requires an acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 2-pentyl-1-octanal, 2-pentyl-1-octanoic acid
Reduction: 2-pentyl-1-octane
Substitution: 2-pentyl-1-octyl halides
Esterification: 2-pentyl-1-octyl esters
科学的研究の応用
1-Octanol, 2-pentyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its amphiphilic nature makes it suitable for solvation in both aqueous and organic phases.
Biology: This compound is used in studies involving cell membrane permeability and as a model compound for studying alcohol effects on biological systems.
Industry: It is used in the production of flavors, fragrances, and plasticizers. Its balanced hydrophobicity and hydrophilicity make it ideal for various industrial processes.
作用機序
The mechanism of action of 1-Octanol, 2-pentyl- involves its interaction with cell membranes and proteins. It can disrupt membrane integrity, leading to increased permeability and potential cell damage. In biological systems, it can inhibit T-type calcium channels, affecting calcium ion flow and cellular signaling pathways. This inhibition can lead to various physiological effects, including reduced neuronal excitability and potential therapeutic benefits for neurological disorders.
類似化合物との比較
1-Octanol, 2-pentyl- can be compared with other similar compounds, such as:
1-Octanol: A primary alcohol with a similar structure but without the pentyl group. It has different solubility and reactivity properties.
2-Pentanol: A secondary alcohol with a shorter carbon chain. It has different physical and chemical properties compared to 1-Octanol, 2-pentyl-.
1-Decanol: A longer-chain alcohol with different solubility and boiling point characteristics.
Uniqueness: 1-Octanol, 2-pentyl- is unique due to its specific molecular structure, which combines the properties of both octanol and pentanol
特性
IUPAC Name |
2-pentyloctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-9-11-13(12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFBHWHDOHCHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432187 | |
| Record name | 1-Octanol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94354-95-7 | |
| Record name | 1-Octanol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3059027.png)












